molecular formula C21H21NO5S B15023201 methyl 2-{[(7-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

methyl 2-{[(7-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B15023201
M. Wt: 399.5 g/mol
InChI Key: AUPUGQHCPJDNED-UHFFFAOYSA-N
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Description

METHYL 2-(7-METHYL-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzopyran and benzothiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(7-METHYL-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the benzopyran core through cyclization reactions.
  • Introduction of the benzothiophene moiety via cross-coupling reactions.
  • Functional group modifications to introduce the amido and ester groups.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

  • Use of catalysts to enhance reaction rates.
  • Control of temperature and pressure to favor desired reaction pathways.
  • Purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(7-METHYL-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution reagents such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzyme activity.

    Receptors: Binding to receptors to modulate their function.

    Pathways: Interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzopyran and benzothiophene derivatives, such as:

  • 2-(7-METHYL-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-AMIDO)-BENZOTHIOPHENE
  • METHYL 2-(1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-AMIDO)-BENZOTHIOPHENE-3-CARBOXYLATE

Uniqueness

The uniqueness of METHYL 2-(7-METHYL-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C21H21NO5S

Molecular Weight

399.5 g/mol

IUPAC Name

methyl 2-[(7-methyl-1-oxo-3,4-dihydroisochromene-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C21H21NO5S/c1-11-7-8-12-10-15(27-20(24)14(12)9-11)18(23)22-19-17(21(25)26-2)13-5-3-4-6-16(13)28-19/h7-9,15H,3-6,10H2,1-2H3,(H,22,23)

InChI Key

AUPUGQHCPJDNED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CC(OC2=O)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)OC)C=C1

Origin of Product

United States

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